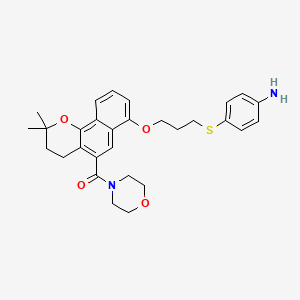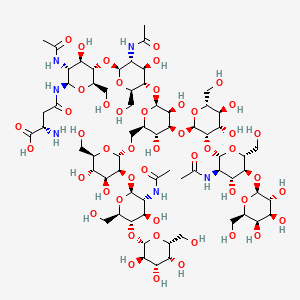
Sialylglyco peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sialylglycopeptide is a naturally occurring glycopeptide that can be extracted from hen egg yolks. It originates from the proteolytic cleavage of vitellogenin during yolk formation . This compound has wide applications in various fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sialylglycopeptide can be synthesized through various methods. One common approach involves the extraction from hen egg yolks, followed by purification and isolation of the compound. The process includes proteolytic digestion of peptide chains and concentration of sialylglycopeptide by ultrafiltration using membranes with a molecular weight cut-off of 1,000 Da .
Industrial Production Methods
The industrial production of sialylglycopeptide involves large-scale preparation and glycan characterization. This process includes the use of proteolytic digestion and ultrafiltration to concentrate the functional glycan chains of glycomacropeptide .
Chemical Reactions Analysis
Types of Reactions
Sialylglycopeptide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving sialylglycopeptide include sialic acid derivatization strategies and reductive amination . These reagents help in the structural characterization and modification of the compound.
Major Products Formed
The major products formed from the reactions involving sialylglycopeptide include N-glycan oxazolines, sialyl Lewis-X structures, antennary polylactosamine repeats, and triantennary glycans . These products have significant applications in various scientific fields.
Scientific Research Applications
Sialylglycopeptide has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of sialylglycopeptide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors and enzymes, leading to its biological effects. For example, sialylglycopeptide can be used as a precursor for the synthesis of constructs such as sialyl Lewis-X structures, which play a crucial role in cell-cell interactions and immune responses .
Comparison with Similar Compounds
Sialylglycopeptide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other glycopeptides bearing N-glycan structures, such as asymmetrically branched and triantennary glycans . These compounds share some similarities with sialylglycopeptide but differ in their specific glycan structures and applications.
Properties
Molecular Formula |
C66H110N6O48 |
|---|---|
Molecular Weight |
1755.6 g/mol |
IUPAC Name |
(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C66H110N6O48/c1-15(81)68-30-39(91)50(24(10-77)105-57(30)72-29(85)5-19(67)58(102)103)114-59-31(69-16(2)82)40(92)53(27(13-80)110-59)117-64-49(101)54(118-66-56(46(98)37(89)23(9-76)109-66)120-61-33(71-18(4)84)42(94)52(26(12-79)112-61)116-63-48(100)44(96)35(87)21(7-74)107-63)38(90)28(113-64)14-104-65-55(45(97)36(88)22(8-75)108-65)119-60-32(70-17(3)83)41(93)51(25(11-78)111-60)115-62-47(99)43(95)34(86)20(6-73)106-62/h19-28,30-57,59-66,73-80,86-101H,5-14,67H2,1-4H3,(H,68,81)(H,69,82)(H,70,83)(H,71,84)(H,72,85)(H,102,103)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,30+,31+,32+,33+,34-,35-,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,47+,48+,49-,50+,51+,52+,53+,54-,55-,56-,57+,59-,60-,61-,62-,63-,64-,65-,66+/m0/s1 |
InChI Key |
YTZUJUWAGYQILI-IWUKDSMGSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


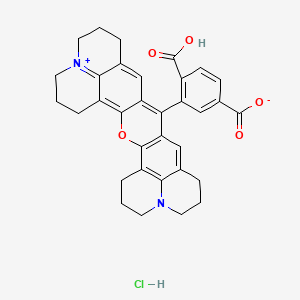
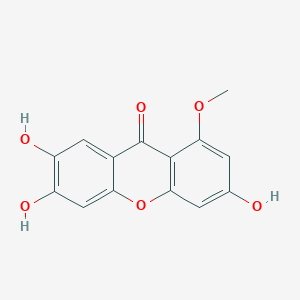

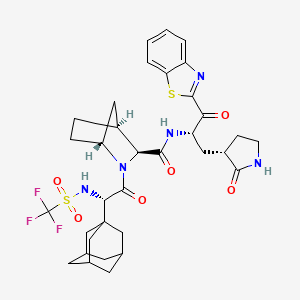
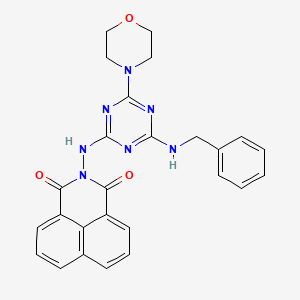
![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)
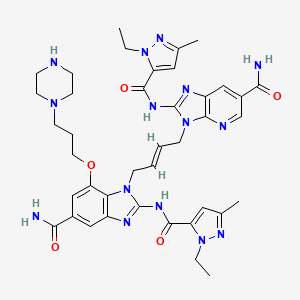
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
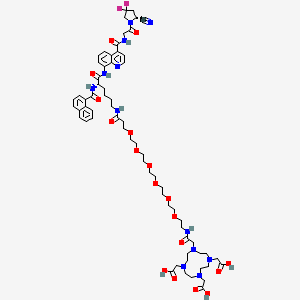
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
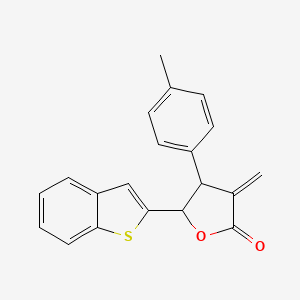
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
